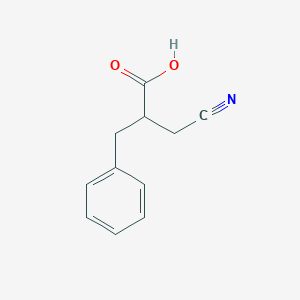

2-Benzyl-3-cyanopropanoic acid

説明

2-Benzyl-3-cyanopropanoic acid (IUPAC name: 3-cyano-2-(phenylmethyl)propanoic acid) is a γ-amino acid derivative with a benzyl substituent and a cyano functional group. This compound is synthesized via the reaction of bromopropionitrile with carboxylate dianions derived from phenylacetic acid, achieving a high yield of 97% . Key spectral data include:

- IR: Peaks at 2257 cm⁻¹ (C≡N stretch) and 1713 cm⁻¹ (C=O stretch of the carboxylic acid) .

- NMR: Distinct signals at δ 2.89–3.01 ppm (CH₂CN), δ 4.00 ppm (PhCH), and δ 7.3 ppm (aromatic protons) .

- Mass spectrometry: Base peak at m/z 91 (C₇H₇⁺), indicative of benzyl fragmentation .

Its structure combines aromatic, nitrile, and carboxylic acid functionalities, making it a versatile intermediate in organic synthesis, particularly for γ-amino acids and pharmaceutical precursors.

特性

IUPAC Name |

2-benzyl-3-cyanopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASCHYSULDWZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-cyanopropanoic acid can be achieved through several methods. One common approach involves the cyanation of a suitable precursor, such as a benzyl-substituted propanoic acid derivative. The reaction typically requires the use of a cyanide source, such as potassium cyanide (KCN), under controlled conditions to ensure the selective formation of the cyano group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 2-Benzyl-3-cyanopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or other substituted derivatives.

科学的研究の応用

2-Benzyl-3-cyanopropanoic acid finds applications in various scientific research areas, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Benzyl-3-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and biological activity.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2-benzyl-3-cyanopropanoic acid with three analogs:

Key Observations :

- Functional Group Effects: The cyano group (-CN) in this compound enhances electrophilicity, facilitating nucleophilic additions, but may increase toxicity compared to non-cyano analogs . The chlorophenyl group in 2-benzyl-3-(4-chlorophenyl)propanoic acid improves lipophilicity, likely influencing its role as a drug impurity .

- Safety Profiles: The addition of a benzyloxycarbonylamino group (-NHCOOCH₂C₆H₅) in 2-{[(benzyloxy)carbonyl]amino}-3-cyanopropanoic acid increases toxicity, resulting in classification as a skin/eye irritant and respiratory hazard . In contrast, this compound lacks reported toxicity data, suggesting a milder profile.

生物活性

2-Benzyl-3-cyanopropanoic acid (C11H11NO2) is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzyl group and a cyano group attached to a propanoic acid backbone. The presence of the cyano group imparts distinct chemical reactivity compared to other derivatives, such as halogenated compounds. This compound's molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Interaction : The cyano group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions with enzymes or receptors. This dual interaction can modulate enzyme activity, influencing metabolic pathways and biological responses.

- Receptor Binding : The compound may bind to certain receptors involved in neurotransmission and inflammation, potentially leading to therapeutic effects similar to those observed with known anticonvulsants and anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyano group | Distinct reactivity patterns; potential antimicrobial activity |

| 2-Benzyl-3-hydroxypropanoic acid | Hydroxyl group | Enhanced solubility; potential hydrogen bonding |

| 2-Benzyl-3-bromopropanoic acid | Bromine atom | Different biological activities due to halogen differences |

This table illustrates how variations in functional groups can significantly alter the chemical behavior and biological activity of compounds within this class.

Case Studies and Research Findings

Q & A

Q. What experimental strategies are recommended for synthesizing 2-Benzyl-3-cyanopropanoic acid with high purity?

- Methodological Answer : Synthesis typically involves protecting-group strategies and sequential coupling reactions. For example:

- Step 1 : Introduce the benzyl group via alkylation or Mitsunobu reaction, ensuring regioselectivity using catalysts like palladium or nickel .

- Step 2 : Cyanide incorporation via nucleophilic substitution (e.g., KCN/NaCN) under inert atmosphere to prevent hydrolysis.

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the product.

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzyl bromide) and reaction time (24–48 hours at 60°C) .

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | DIAD/TPP | THF | 78 | 99 | |

| Palladium-Catalyzed | Pd(OAc)₂ | DMF | 65 | 95 |

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, nitrile at δ 120 ppm) .

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-cyano bond length ~1.15 Å) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 220.1 for C₁₁H₁₁NO₂).

Advanced Research Questions

Q. How can contradictory NMR data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Strategies include:

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) and molecular dynamics:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α-carbon reactivity due to cyano group electron withdrawal) .

- Reaction Pathway Modeling : Simulate intermediates in nucleophilic acyl substitution using Gaussian08.

- Solvent Effects : Apply the SMD continuum model to account for polar aprotic solvents (e.g., DMF) .

Q. How to design experiments assessing thermodynamic stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate samples in buffers (pH 2–12) at 37°C for 72 hours; analyze degradation via HPLC .

- Thermal Analysis : Use DSC/TGA to determine melting point (~150°C) and decomposition onset (>200°C) .

- Table 2 : Thermodynamic Parameters

| Condition | Degradation Rate (μg/hr) | Half-life (h) | Reference |

|---|---|---|---|

| pH 7.4, 25°C | 0.12 | 580 | |

| pH 1.2, 40°C | 1.45 | 48 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。